Nirmatrelvir

Descripción general

Descripción

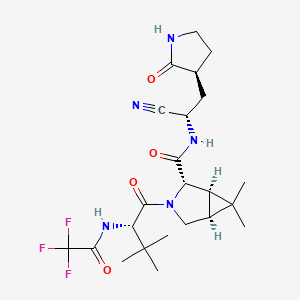

Nirmatrelvir es un medicamento antiviral desarrollado por Pfizer. Actúa como un inhibidor de la proteasa 3C similar, activo por vía oral, y forma parte de una terapia combinada utilizada para tratar la COVID-19, comercializada bajo el nombre de Paxlovid . This compound se dirige a la principal proteasa del SARS-CoV-2, inhibiendo la replicación viral .

Métodos De Preparación

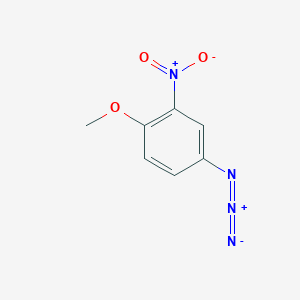

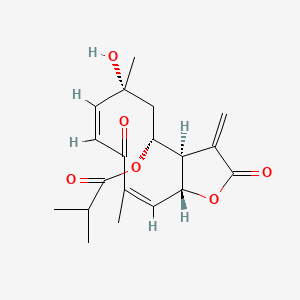

La síntesis de nirmatrelvir implica varios pasos. La ruta sintética inicial desarrollada por Pfizer incluye el uso de L-tert-leucina, trifluoroacetato de etilo y un derivado de prolina bicíclico [3.1.0] . El proceso implica amidación y formación de oxazolona, seguido de reacciones de condensación . También se han explorado estrategias más sostenibles, como la química de flujo y las reacciones multicomponente, para mejorar el rendimiento y los procesos de purificación .

Análisis De Reacciones Químicas

Nirmatrelvir se somete a diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción se pueden emplear para modificar los grupos funcionales dentro de this compound.

Los reactivos comunes utilizados en estas reacciones incluyen acetonitrilo, anhídrido trifluoroacético y acetato de isobutilo . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Nirmatrelvir tiene aplicaciones significativas en la investigación científica, particularmente en los campos de la química, la biología y la medicina. Se utiliza principalmente como un agente antiviral para inhibir la replicación del SARS-CoV-2 . Además, el mecanismo de acción de this compound y su capacidad para dirigirse a las proteasas virales lo convierten en una herramienta valiosa para estudiar la replicación viral y la inhibición de proteasas . Su uso en combinación con ritonavir mejora sus propiedades farmacocinéticas, haciéndolo eficaz en entornos clínicos .

Mecanismo De Acción

Nirmatrelvir ejerce sus efectos inhibiendo la principal proteasa (Mpro) del SARS-CoV-2 . Esta proteasa es esencial para la escisión de poliproteínas virales, que son necesarias para la replicación viral . Al unirse al sitio activo de Mpro, this compound evita que la proteasa realice su función, inhibiendo así la replicación viral . Ritonavir, coadministrado con this compound, aumenta su concentración plasmática inhibiendo su metabolismo a través de la enzima citocromo P450 3A4 .

Comparación Con Compuestos Similares

Nirmatrelvir es similar a otros inhibidores de proteasas desarrollados para fines antivirales. Algunos de los compuestos similares incluyen:

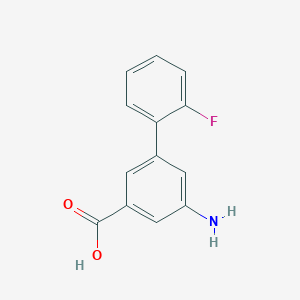

PF-00835231: Un peptidomimético basado en α-hidroxicetona con una fuerte eficacia antiviral contra el SARS-CoV-1.

PF-07304814: Un profármaco fosfato de PF-00835231, también desarrollado por Pfizer.

Molnupiravir: Otro medicamento antiviral utilizado para tratar la COVID-19, aunque tiene un mecanismo de acción diferente.

La singularidad de this compound radica en su biodisponibilidad oral y su capacidad para utilizarse en combinación con ritonavir para mejorar sus propiedades farmacocinéticas .

Propiedades

IUPAC Name |

(1R,2S,5S)-N-[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32F3N5O4/c1-21(2,3)16(30-20(35)23(24,25)26)19(34)31-10-13-14(22(13,4)5)15(31)18(33)29-12(9-27)8-11-6-7-28-17(11)32/h11-16H,6-8,10H2,1-5H3,(H,28,32)(H,29,33)(H,30,35)/t11-,12-,13-,14-,15-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIENCHBZNNMNKG-OJFNHCPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CCNC3=O)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)C(F)(F)F)C(=O)N[C@@H](C[C@@H]3CCNC3=O)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32F3N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501336829 | |

| Record name | PF-07321332 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Nirmatrelvir is an inhibitor of a cysteine residue in the 3C-like protease (3CLPRO) of SARS-CoV-2. This cysteine is responsible to the activity of the 3CLPRO of SARS-CoV-2 and potentially other members of the coronavirus family. The 3CLPRO, also known as the main protease or non structural protein 5, is responsible for cleaving polyproteins 1a and 1ab. These polyproteins contain the 3CLPRO itself, a papain-like (PL) cysteine protease, and 14 other nonstructural proteins. Without the activity of the 3CLPRO, nonstructural proteins (including proteases) cannot be released to perform their functions, inhibiting viral replication. | |

| Record name | Nirmatrelvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16691 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2628280-40-8 | |

| Record name | Nirmatrelvir [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2628280408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nirmatrelvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16691 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-07321332 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nirmatrelvir | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R9A5P7H32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

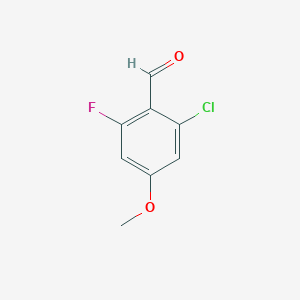

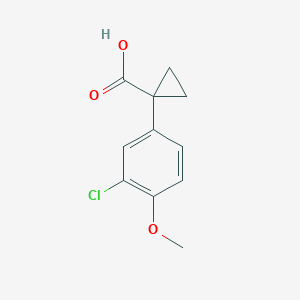

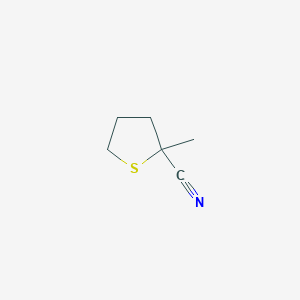

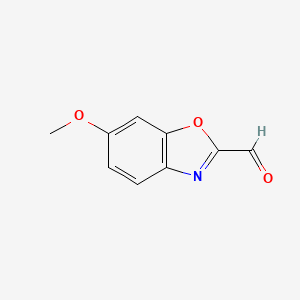

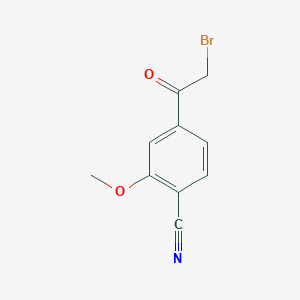

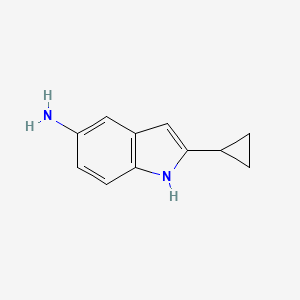

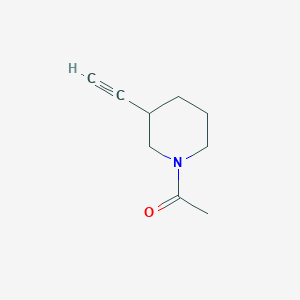

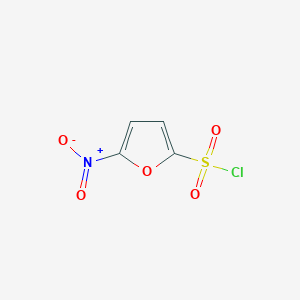

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 2-[(4-methoxybenzoyl)methylamino]-](/img/structure/B3392281.png)

![4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-4,4-dimethyl-](/img/structure/B3392322.png)

![2-Amino-7-chlorobenzo[d]thiazol-4-ol](/img/structure/B3392331.png)